

# Spectroscopic Data for 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzenecarbohydrazide

Cat. No.: B1312698

[Get Quote](#)

Comprehensive spectroscopic data for **2-Hydroxy-3-nitrobenzenecarbohydrazide** is not readily available in the public domain based on current searches. While information exists for structurally related compounds such as 2-hydroxy-3-nitrobenzaldehyde, 2-hydroxy-3-nitrobenzoic acid, and 2-hydroxy-3-nitrobenzamide, specific NMR, IR, and mass spectrometry data for the title carbohydrazide is absent from the reviewed literature.

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the anticipated spectroscopic characteristics of **2-Hydroxy-3-nitrobenzenecarbohydrazide**, based on the analysis of its constituent functional groups and related molecules. It also outlines the general experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Hydroxy-3-nitrobenzenecarbohydrazide**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 11.0	Singlet	1H	Ar-OH
~9.0 - 9.5	Singlet	1H	-CO-NH-
~8.0 - 8.2	Doublet	1H	Ar-H (ortho to NO <sub>2</sub> )
~7.6 - 7.8	Doublet	1H	Ar-H (para to NO <sub>2</sub> )
~7.0 - 7.2	Triplet	1H	Ar-H (meta to NO <sub>2</sub> )
~4.5 - 5.0	Broad Singlet	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 - 170	C=O (Carbohydrazide)
~150 - 155	C-OH
~140 - 145	C-NO <sub>2</sub>
~135 - 140	Ar-C
~120 - 130	Ar-C
~115 - 120	Ar-C

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Strong, Broad	O-H stretch (phenolic)
3200 - 3300	Medium	N-H stretch (amide and amine)
1650 - 1680	Strong	C=O stretch (amide I)
1580 - 1620	Strong	N-H bend (amide II)
1500 - 1550	Strong	N-O asymmetric stretch (nitro)
1330 - 1370	Strong	N-O symmetric stretch (nitro)
1200 - 1300	Medium	C-O stretch (phenolic)

Table 4: Predicted Mass Spectrometry Data

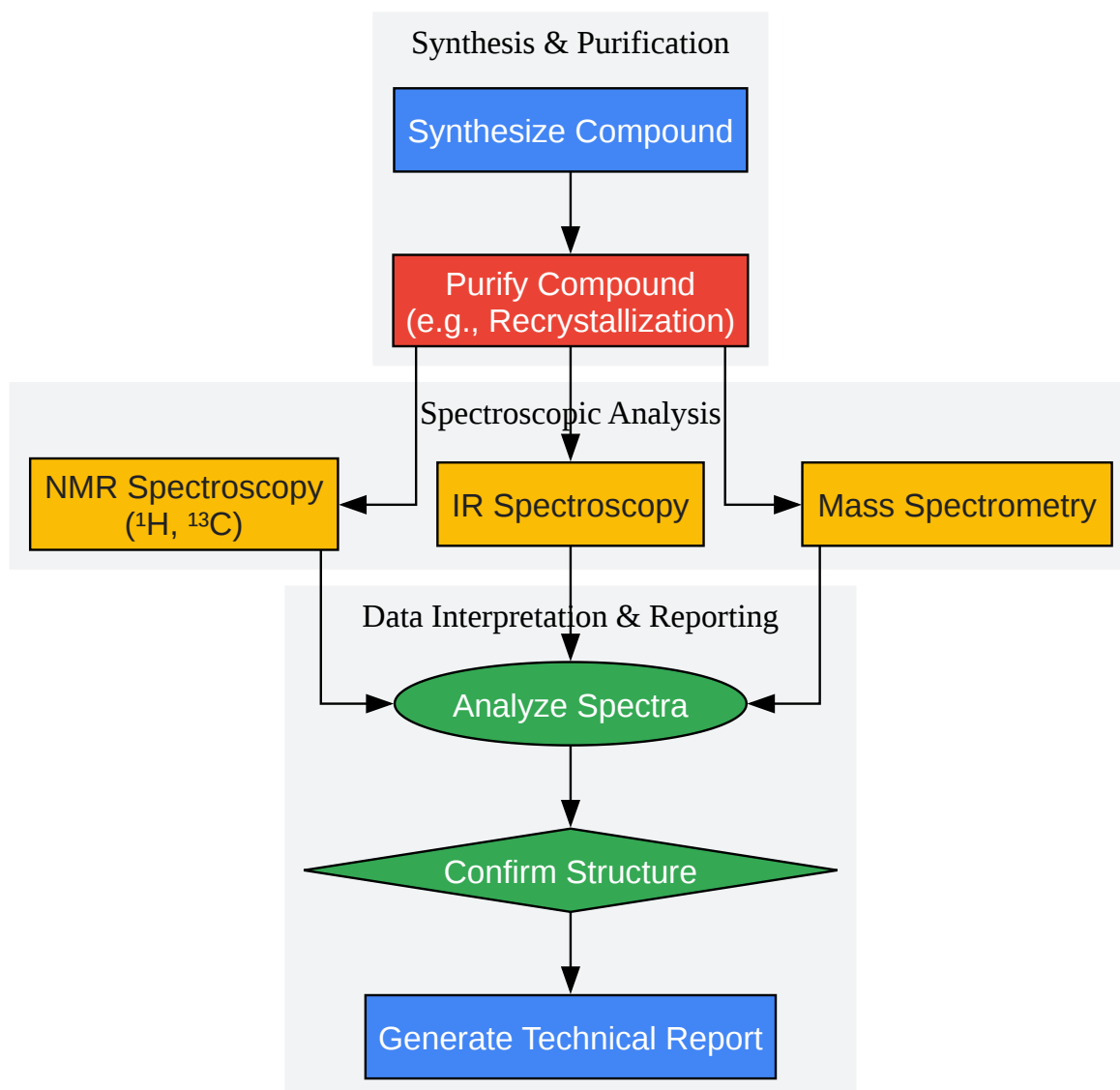
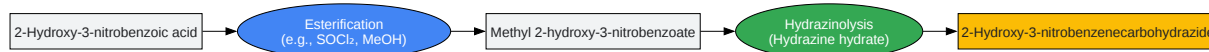
m/z	Interpretation
[M] <sup>+</sup>	Molecular ion peak
[M-17] <sup>+</sup>	Loss of NH <sub>3</sub>
[M-43] <sup>+</sup>	Loss of HNCO
[M-46] <sup>+</sup>	Loss of NO <sub>2</sub>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Hydroxy-3-nitrobenzenecarbohydrazide**.

### Synthesis of 2-Hydroxy-3-nitrobenzenecarbohydrazide

A plausible synthetic route would involve the reaction of an ester derivative of 2-hydroxy-3-nitrobenzoic acid with hydrazine hydrate.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for 2-Hydroxy-3-nitrobenzenecarbohydrazide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312698#spectroscopic-data-nmr-ir-mass-of-2-hydroxy-3-nitrobenzenecarbohydrazide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)